REACTION_CXSMILES
|
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:4]=[CH:5][C:6](S)=[N:7][CH:8]=1.[Cl:12][O-].[Na+].O.[OH:16][S:17]([OH:20])(=O)=O>>[F:1][C:2]([F:11])([F:10])[C:3]1[CH:4]=[CH:5][C:6]([S:17]([Cl:12])(=[O:20])=[O:16])=[N:7][CH:8]=1 |f:1.2|
|
Name
|
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
FC(C=1C=CC(=NC1)S)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
16 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Type
|
CUSTOM
|
Details
|
This mixture is then stirred for 45 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
does not exceed 5° C
|
Type
|
EXTRACTION
|
Details
|
extracted
|
Type
|
CUSTOM
|
Details
|
After drying
|
Type
|
CUSTOM
|
Details
|
an oil is isolated (yield: 79%)
|
Reaction Time |
45 min |
Name
|
|
Type
|
|
Smiles
|
FC(C=1C=CC(=NC1)S(=O)(=O)Cl)(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 79% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |